molecular formula C15H17NO3 B14010518 Tert-butyl 2-amino-4-hydroxynaphthalene-1-carboxylate

Tert-butyl 2-amino-4-hydroxynaphthalene-1-carboxylate

Cat. No.: B14010518
M. Wt: 259.30 g/mol
InChI Key: AXZPEYDPHFCBAN-UHFFFAOYSA-N
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Description

It is a light brown solid with a molecular weight of 259.3 g/mol . This compound is primarily used in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 1-BOC-AMINO-4-HYDROXY-NAPHTHALENE typically involves the protection of the amino group with a tert-butoxycarbonyl (BOC) group. The process can be summarized as follows:

Industrial production methods for this compound are similar but are scaled up to meet commercial demands. The process involves the same basic steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

1-BOC-AMINO-4-HYDROXY-NAPHTHALENE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and acids like trifluoroacetic acid (TFA) for deprotection. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-BOC-AMINO-4-HYDROXY-NAPHTHALENE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BOC-AMINO-4-HYDROXY-NAPHTHALENE involves its ability to act as a protecting group for amino functions. The BOC group is stable under basic conditions but can be cleaved under acidic conditions, making it useful in multi-step organic synthesis. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

1-BOC-AMINO-4-HYDROXY-NAPHTHALENE can be compared with other similar compounds, such as:

The uniqueness of 1-BOC-AMINO-4-HYDROXY-NAPHTHALENE lies in its specific substitution pattern, which influences its reactivity and applications in organic synthesis.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl 2-amino-4-hydroxynaphthalene-1-carboxylate

InChI

InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)13-10-7-5-4-6-9(10)12(17)8-11(13)16/h4-8,17H,16H2,1-3H3

InChI Key

AXZPEYDPHFCBAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C2=CC=CC=C21)O)N

Origin of Product

United States

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